2-Nonanoyloxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several methods have been developed for the synthesis of 2-Nonanoyloxazole. One of the most common methods involves the reaction of nonanoic acid with thionyl chloride to form nonanoyl chloride, which is then reacted with methyl oxazolylketone to produce 2-Nonanoyloxazole. Other methods include the reaction of nonanoic acid with oxalic acid dihydrazide, and the reaction of nonanoyl chloride with sodium oxazolide.Molecular Structure Analysis

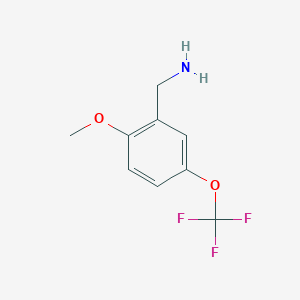

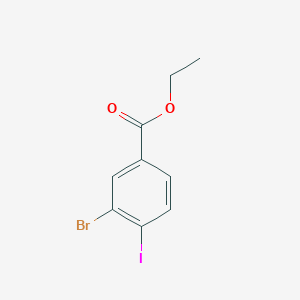

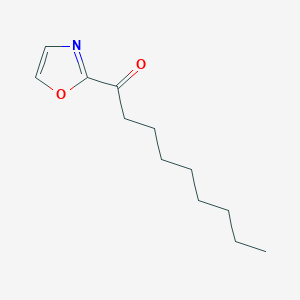

The molecular formula of 2-Nonanoyloxazole is C12H19NO2 . The InChI code is 1S/C12H19NO2/c1-2-3-4-5-6-7-8-11(14)12-13-9-10-15-12/h9-10H,2-8H2,1H3 . The molecular weight is 209.29 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nonanoyloxazole are important in determining its potential applications in various fields. The compound has a molecular formula of C13H21NO2 and a molecular weight of 223.31 g/mol. Its melting point is 56-60°C, and its boiling point is 212-213°C at 1013 hPa. The compound has a density of 1.02 g/cm3 at 20°C and a refractive index of 1.482.Aplicaciones Científicas De Investigación

Pharmaceutical Research: Drug Development

2-Nonanoyloxazole: has potential applications in the development of novel pharmaceutical compounds. Its structure can be utilized in the synthesis of complex molecules that target specific proteins or pathways within the body. For instance, it could be involved in the creation of bispecific antibodies designed for cancer therapy, where precise targeting of cancer cells is crucial .

Nanotechnology: Antibacterial Nanomaterials

In the realm of nanotechnology, 2-Nonanoyloxazole could be instrumental in the development of two-dimensional nanomaterials with antibacterial properties. These materials can be used to combat antibiotic-resistant bacteria, offering a new approach to treating infections .

Organic Chemistry: Synthesis of Heterocyclic Compounds

The compound plays a significant role in organic synthesis, particularly in the formation of oxazole rings. These structures are key components in many drugs and bioactive molecules, making 2-Nonanoyloxazole valuable for synthesizing heterocyclic compounds with potential medicinal properties .

Catalysis: Chemical Reactions

2-Nonanoyloxazole: may serve as a catalyst or a part of a catalytic system in chemical reactions. Its properties could enhance the efficiency of synthesis processes, particularly in the creation of oxazole derivatives, which are prevalent in pharmaceutical chemistry .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Nonanoyloxazole is an organic compound that belongs to a class of compounds called oxazoles It has been studied for its role in drug development, with promising results in the treatment of bacterial and fungal infections. This suggests that its targets could be specific proteins or enzymes involved in the metabolic pathways of these microorganisms.

Mode of Action

For instance, they can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . The specific interaction of 2-Nonanoyloxazole with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given its potential role in treating bacterial and fungal infections, it is plausible that 2-Nonanoyloxazole may interfere with essential biochemical pathways in these microorganisms, leading to their inhibition or death

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, methanol, and chloroform This suggests that it may be well-absorbed in the body

Result of Action

Given its potential role in treating bacterial and fungal infections, it can be inferred that the compound may exert its effects by inhibiting the growth of these microorganisms or killing them outright. The specific molecular and cellular effects would depend on the nature of the target and the mode of action of the compound.

Propiedades

IUPAC Name |

1-(1,3-oxazol-2-yl)nonan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-8-11(14)12-13-9-10-15-12/h9-10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIRJAPUCIYUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642038 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nonanoyloxazole | |

CAS RN |

898758-39-9 |

Source

|

| Record name | 1-(2-Oxazolyl)-1-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.